

# "DNA crosslinker 4 dihydrochloride" chemical structure and properties

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## Compound of Interest

Compound Name: DNA crosslinker 4 dihydrochloride

Cat. No.: B15583954

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## An In-Depth Technical Guide to DNA Crosslinker 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**DNA crosslinker 4 dihydrochloride** is a potent DNA minor groove binder with significant inhibitory activity against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, properties, and known biological effects. It is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the therapeutic potential and mechanism of action of this compound. While detailed experimental protocols and specific signaling pathways are not yet extensively documented in publicly available literature, this guide consolidates the current knowledge to facilitate further investigation and application.

### Chemical Structure and Properties

**DNA crosslinker 4 dihydrochloride** is identified by the CAS number 2761734-23-8 and possesses the molecular formula C<sub>16</sub>H<sub>24</sub>Cl<sub>2</sub>N<sub>8</sub>O. Its molecular weight is 415.32 g/mol .

Table 1: Physicochemical Properties of **DNA Crosslinker 4 Dihydrochloride**

Property	Value	Source
CAS Number	2761734-23-8	CymitQuimica
Molecular Formula	C16H24Cl2N8O	CymitQuimica
Molecular Weight	415.32 g/mol	CymitQuimica
Physical Appearance	Solid	CymitQuimica

Note: A definitive public chemical structure diagram for **DNA crosslinker 4 dihydrochloride** is not readily available in the searched resources. Researchers should consult supplier documentation for structural information.

## Mechanism of Action

**DNA crosslinker 4 dihydrochloride** functions as a potent DNA minor groove binder.<sup>[1][2]</sup> The minor groove is a critical site for the interaction of proteins and enzymes involved in DNA replication, transcription, and repair. By binding to the minor groove, this compound can physically obstruct these processes, leading to the inhibition of cell proliferation and the induction of cell death. This mechanism is a hallmark of many anticancer agents.<sup>[1][2]</sup>

The formation of covalent linkages, or crosslinks, between the two strands of DNA (interstrand crosslinks) or within the same strand (intrastrand crosslinks) is a highly effective method of inducing cytotoxicity.<sup>[3]</sup> These lesions are particularly detrimental to rapidly dividing cancer cells as they block DNA replication and transcription, ultimately triggering apoptosis.<sup>[3]</sup>

## Biological Activity and Therapeutic Potential

**DNA crosslinker 4 dihydrochloride** has demonstrated significant inhibitory activity against a panel of human cancer cell lines, including:

- NCI-H460 (Non-small cell lung cancer)<sup>[1][2]</sup>
- A2780 (Ovarian cancer)<sup>[1][2]</sup>
- MCF-7 (Breast cancer)<sup>[1][2]</sup>

This broad-spectrum anti-proliferative activity highlights its potential as a candidate for anticancer drug development. Its classification as a DNA minor groove binder suggests a mechanism of action that could be effective against tumors that have developed resistance to other chemotherapeutic agents.

## Experimental Protocols (General Methodologies)

While specific, detailed experimental protocols for **DNA crosslinker 4 dihydrochloride** are not available in the public domain, the following are general methodologies commonly employed for evaluating the activity of DNA crosslinking agents.

### Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the concentration-dependent effects of a compound on cancer cell lines.

Protocol: MTT Assay

- **Cell Seeding:** Plate cancer cells (e.g., NCI-H460, A2780, MCF-7) in 96-well plates at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **DNA crosslinker 4 dihydrochloride** for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (the solvent used to dissolve the compound).
- **MTT Incubation:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration at which 50% of cell growth is inhibited).

## Workflow for Cell Viability Assay



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Caption: Workflow for a typical cell viability assay.

## DNA Crosslinking Assays

These assays are designed to confirm the compound's ability to induce DNA crosslinks.

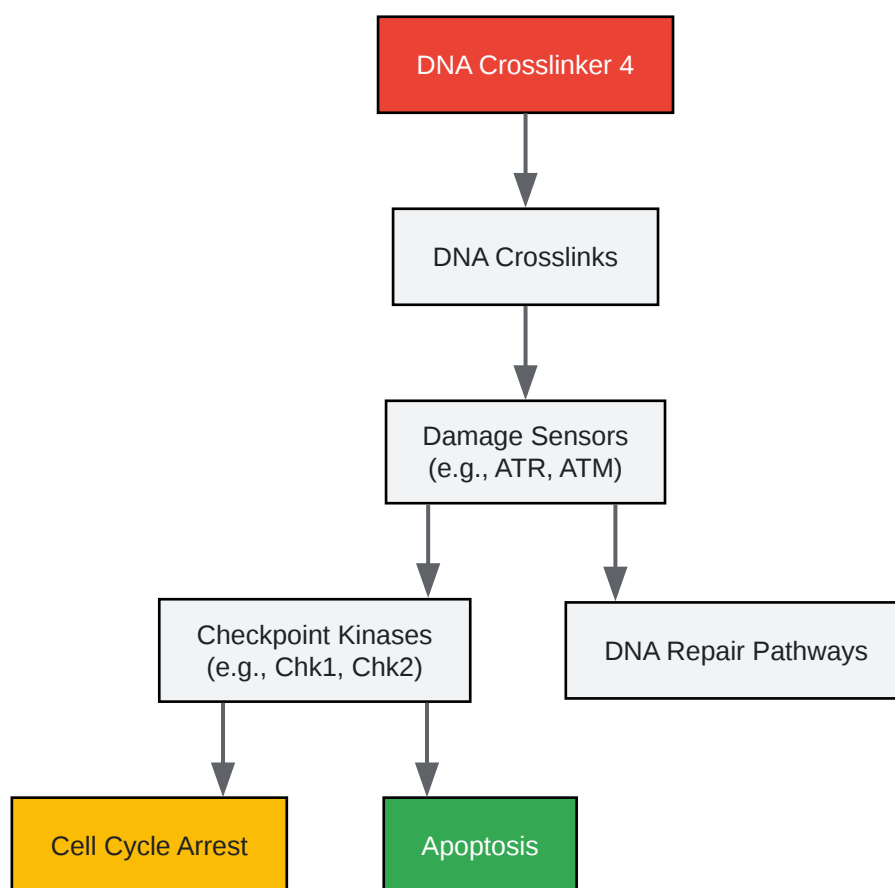
Protocol: Comet Assay (Single Cell Gel Electrophoresis)

- Cell Treatment: Treat cells with **DNA crosslinker 4 dihydrochloride** for a defined period.
- Cell Embedding: Embed individual cells in a low-melting-point agarose matrix on a microscope slide.
- Lysis: Lyse the cells using a detergent solution to remove cellular proteins, leaving behind the nuclear material (nucleoids).
- Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. DNA with crosslinks will migrate slower than undamaged DNA.
- Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.
- Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the "comet tail" relative to the "head." A smaller tail indicates a higher degree of crosslinking.

## Signaling Pathways

The specific signaling pathways modulated by **DNA crosslinker 4 dihydrochloride** have not been elucidated in the available literature. However, DNA damage induced by crosslinking agents typically activates complex cellular responses.

#### Hypothesized Signaling Cascade



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Caption: A potential signaling pathway activated by DNA damage.

Upon the formation of DNA crosslinks, cellular damage sensors such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are recruited to the site of the lesion. This initiates a signaling cascade that activates checkpoint kinases like Chk1 and Chk2. These kinases, in turn, can trigger cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the apoptotic machinery is activated, leading to programmed cell death.

## Future Directions

Further research is warranted to fully characterize the therapeutic potential of **DNA crosslinker 4 dihydrochloride**. Key areas for future investigation include:

- Elucidation of the precise chemical structure.
- In-depth analysis of its DNA binding properties and sequence specificity.
- Comprehensive studies to identify the specific signaling pathways it modulates.
- In vivo efficacy studies in preclinical animal models of cancer.
- Pharmacokinetic and pharmacodynamic profiling.

## Conclusion

**DNA crosslinker 4 dihydrochloride** is a promising DNA minor groove binder with demonstrated in vitro anticancer activity. While further research is needed to fully understand its mechanism of action and therapeutic potential, this technical guide provides a foundational understanding for scientists and researchers. The information presented herein should serve as a catalyst for future studies aimed at harnessing the potential of this compound in the development of novel cancer therapies.

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- To cite this document: BenchChem. ["DNA crosslinker 4 dihydrochloride" chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at:

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